![molecular formula C10H13ClN2O B1488562 3-chloro-1-cyclohexylpyrazin-2(1H)-one CAS No. 2098096-88-7](/img/structure/B1488562.png)
3-chloro-1-cyclohexylpyrazin-2(1H)-one
Overview
Description
3-Chloro-1-cyclohexylpyrazin-2(1H)-one (CCHP) is a novel compound that has recently been synthesized and studied in the fields of medicinal chemistry, biochemistry, and physiology. CCHP is a cyclohexylpyrazinone derivative with a chloro substituent, and has been found to have a variety of biochemical and physiological effects.
Scientific Research Applications
Molecular Structure and Bioactivity
- A study conducted by Satheeshkumar et al. (2016) focused on the molecular structure of a similar compound, 7-Chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, highlighting its synthesis and characterization through various spectroscopic methods. The study also explored the compound's cytotoxicity, demonstrating significant bioactivity against human breast cancer cells (MCF-7) compared to human lung adenocarcinoma cells (A549) (R. Satheeshkumar et al., 2016).
Antimycobacterial Activity
- Silva et al. (2015) synthesized pyrazolyl Pd(II) complexes containing triphenylphosphine and evaluated their in vitro antimycobacterial activity. The study found that one of the compounds displayed superior minimum inhibitory concentration (MIC) values compared to some commonly used antituberculosis drugs, showcasing the potential of pyrazole derivatives in antimycobacterial treatments (C. Silva et al., 2015).
Solid-State Rearrangement
- Clarke et al. (1994) explored the solid-state rearrangement of 3-amino-1- and -2-(chloroacetyl)pyrazole to 3-(chloroacetamido)pyrazole, highlighting the complexity of reactions involving pyrazole compounds and their derivatives in solid states (D. Clarke et al., 1994).
Synthesis and Fungicidal Activity
- Dumeunier et al. (2013) reported on the synthesis of tetrasubstituted pyrazoles through different cyclization strategies, demonstrating the chemical versatility of pyrazole derivatives. The study also highlighted these compounds as isosteres of imidazole fungicides, showing effectiveness against grape powdery mildew (Raphael Dumeunier et al., 2013).
Tuberculostatic Activity
- Foks et al. (2005) utilized 2-chloro-3-cyanopyrazine, a closely related compound, in the synthesis of potentially tuberculostatic pyrazine derivatives. The study provided insights into the compound's mechanism of action and its effectiveness in vitro against tuberculosis (H. Foks et al., 2005).
properties
IUPAC Name |
3-chloro-1-cyclohexylpyrazin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O/c11-9-10(14)13(7-6-12-9)8-4-2-1-3-5-8/h6-8H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQURDOVWXYYQFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=CN=C(C2=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1-cyclohexylpyrazin-2(1H)-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.